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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720 Get Quote

Introduction: LY2811376, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-

methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic

inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed

by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent

reduction of amyloid-β (Aβ) peptides in the central nervous system (CNS) of both preclinical

animal models and humans.[1][3][4] BACE1 is the rate-limiting enzyme that initiates the

production of Aβ, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease

(AD).[1][5][6][7] Although the clinical development of LY2811376 was discontinued due to off-

target toxicology findings, the data from its investigation provided critical validation for BACE1

as a tractable therapeutic target for AD and offered a foundational proof-of-concept for

subsequent drug development efforts.[1][5][8]

Mechanism of Action
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-

secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a

soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1]

[10] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ

peptides of varying lengths, most notably Aβ40 and Aβ42.[6]

LY2811376 acts as a direct inhibitor of BACE1, blocking this initial cleavage of APP. By

inhibiting BACE1, LY2811376 diverts APP metabolism away from the amyloidogenic pathway.

Consequently, this leads to a reduction in the production of sAPPβ, C99, and downstream Aβ

peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory
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increase in the cleavage of APP by α-secretase, a competing, non-amyloidogenic pathway that

produces soluble APPα (sAPPα).[1][3]

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of
LY2811376.

Quantitative Inhibition Profile
The inhibitory activity of LY2811376 has been characterized through enzymatic assays, cell-

based models, animal studies, and human clinical trials.

Data Presentation
Table 1: In Vitro Enzymatic and Cellular Potency of LY2811376

Assay Type System Substrate
Potency (IC50 /
EC50)

Enzymatic Inhibition
Recombinant human

BACE1 (hBACE1)

Small synthetic

peptide (FRET)
IC50: 239 nM[1][2][10]

Enzymatic Inhibition Recombinant hBACE1
MBP–C125Swe

polypeptide
IC50: 249 nM[1][2][12]

Cellular Inhibition

HEK293 cells

overexpressing APP

(Swedish mutation)

Endogenous APP
EC50: ~300 nM[1][2]

[13]

Cellular Inhibition

Primary neuronal

cultures from PDAPP

transgenic mice

Endogenous APP
EC50: ~100 nM[1][2]

[13]

Table 2: Aspartyl Protease Selectivity Profile of LY2811376
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Protease Selectivity vs. BACE1

BACE2 ~10-fold[1][2][13]

Cathepsin D >50-fold[1][2][13]

Pepsin >50-fold[1][2][13]

Renin >50-fold[1][2][13]

Table 3: In Vivo Pharmacodynamic Effects of LY2811376 in Animal Models

Animal Model Dose (Oral Gavage) Time Point
Key Biomarker
Changes

APPV717F

Transgenic Mice
10, 30, and 100 mg/kg 3 hours post-dose

Dose-dependent,

significant reductions

in brain Aβ, sAPPβ,

and C99.[1][11][13]

Beagle Dogs 5 mg/kg 3 hours post-dose
Plasma Aβ1-x

reduced by 43%.[1]

Beagle Dogs 5 mg/kg 9 hours post-dose
CSF Aβ1-x reduced

by ~70%.[1]

Table 4: Pharmacodynamic Effects of Single Oral Doses of LY2811376 in Healthy Humans
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Biomarker Dose
Maximum Mean Reduction
from Baseline

Plasma Aβ1–40 90 mg 80%[1]

CSF Aβ1–40 30 mg ~20%[1]

CSF Aβ1–40 90 mg 54% (nadir at 12-14h)[1]

CSF Aβ1–42 90 mg 58.1% (nadir)[1]

CSF sAPPβ 90 mg 42% (nadir at 20h)[1][3]

CSF sAPPα 90 mg 76% increase[1][3]

Experimental Protocols
Detailed methodologies were employed to characterize the BACE1 inhibition profile of

LY2811376 across different platforms.

Recombinant Human BACE1 Enzymatic Assays
The potency of LY2811376 was determined using purified recombinant human BACE1

(hBACE1) with two different substrates.[1]

Fluorescence Resonance Energy Transfer (FRET) Assay:

Principle: This assay uses a synthetic peptide substrate containing a fluorescent donor

and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and

quencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]

Protocol:

1. Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M

Sodium Acetate, pH 4.5).[15]

2. Serial dilutions of LY2811376 (typically in DMSO) were added to the enzyme

preparation and pre-incubated.[15]

3. The FRET peptide substrate was added to initiate the reaction.
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4. Fluorescence intensity was measured kinetically using a microplate reader at

appropriate excitation and emission wavelengths.

5. Reaction rates were calculated, and IC50 values were determined by fitting the

concentration-response data to a four-parameter logistic equation.

MBP–C125Swe Polypeptide Substrate Assay:

Principle: This assay utilizes a larger, more physiologically relevant substrate, a maltose-

binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP

with the Swedish mutation (MBP-C125Swe). BACE1 cleavage products are detected and

quantified.

Protocol:

1. hBACE1 was incubated with the MBP-C125Swe substrate in the presence of varying

concentrations of LY2811376.

2. The reaction was stopped after a defined incubation period.

3. The cleavage products were separated and quantified, often using techniques like

ELISA or Western blotting, to determine the extent of BACE1 inhibition.

Cell-Based Aβ Production Assays
These assays assessed the ability of LY2811376 to penetrate cells and inhibit native BACE1

activity.

HEK293Swe Assay:

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human

APP751 with the Swedish (N670L671) double mutation, which enhances Aβ production.[1]

Protocol:

1. HEK293Swe cells were cultured in standard media.
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2. Cells were treated with various concentrations of LY2811376 for a specified period (e.g.,

20-24 hours).[6]

3. The conditioned media was collected.

4. Aβ peptides (Aβ40 and Aβ42) in the media were quantified using specific sandwich

enzyme-linked immunosorbent assays (ELISAs).[1]

5. EC50 values were calculated based on the concentration-dependent reduction in Aβ

secretion.

Primary PDAPP Neuronal Assay:

Cell Source: Primary cortical neurons were cultured from embryonic day 16 PDAPP

transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the

V717F mutation.[1]

Protocol:

1. Neurons were incubated in the presence of varying concentrations of LY2811376.

2. Conditioned media was collected after treatment.

3. Secreted Aβ levels were quantified by ELISA.

4. EC50 values were determined from the concentration-response curve.
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Caption: General experimental workflow for in vitro BACE1 inhibition assays.

In Vivo Animal Studies
These studies were crucial for assessing brain penetrance, oral bioavailability, and target

engagement in a complex biological system.

APPV717F Transgenic Mouse Study:
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Animal Model: Young transgenic mice expressing human APP with the V717F mutation, a

model of Aβ pathology.[1]

Protocol:

1. Mice were administered single oral gavage doses of LY2811376 (10, 30, or 100 mg/kg)

or vehicle.[1][11]

2. Animals were euthanized 3 hours after dosing.[1][11]

3. Brains were collected to measure drug exposure and levels of BACE1-related

biomarkers (Aβ, sAPPβ, and C99) via specific immunoassays.

Beagle Dog PK/PD Study:

Animal Model: Beagle dogs were used as a non-transgenic model with normal

physiological APP expression.[1]

Protocol:

1. Dogs were administered a single oral gavage dose of LY2811376 (5 mg/kg).[1]

2. Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.

3. Plasma and CSF were analyzed for both LY2811376 concentrations (pharmacokinetics,

PK) and Aβ levels (pharmacodynamics, PD).

Human Clinical Study
A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety,

tolerability, PK, and PD.[1]

Study Design: A randomized, placebo-controlled study.

Participants: Healthy human volunteers.

Protocol:
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Subjects received a single oral dose of LY2811376 (e.g., 30 mg or 90 mg) or placebo in a

fasted state.[1][6]

For a subset of participants, an indwelling lumbar catheter was placed to enable serial

CSF sample collection over 36 hours.[1]

Plasma samples were collected over a longer period (up to 120 hours).[1]

Samples were analyzed for concentrations of LY2811376, Aβ1–40, Aβ1–42, sAPPα, and

sAPPβ.[1]
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Defined Time Points
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Plasma & CSF
(Dog)

Analyze Drug Concentration (PK)
& Biomarker Levels (PD)

(Aβ, sAPPβ, sAPPα)

Correlate PK/PD
& Determine In Vivo Efficacy

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://www.benchchem.com/product/b608720?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized experimental workflow for in vivo animal studies of LY2811376.

Conclusion
LY2811376 is a potent and selective BACE1 inhibitor that demonstrated a clear mechanism of

action by effectively reducing the production of amyloid-β peptides and other key biomarkers of

the amyloidogenic pathway. The compound showed robust, dose-dependent target

engagement that translated consistently from in vitro enzymatic assays and cell-based models

to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly

significant, providing the first clinical evidence that an orally administered small molecule could

produce profound and sustained reductions in Aβ in the central nervous system.[1][4][8]

Despite these successes in demonstrating pharmacodynamic proof-of-concept, the

development of LY2811376 was terminated due to toxicity findings in longer-term preclinical

studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of

BACE1 itself, leaving BACE1 as a viable therapeutic target.[1] The comprehensive inhibition

profile of LY2811376 remains a critical case study for researchers and drug developers,

providing invaluable data that has informed the design and progression of next-generation

BACE1 inhibitors for the treatment of Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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